molecular formula C5H4N6O3 B2653883 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide CAS No. 161155-34-6

6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide

Cat. No. B2653883
CAS RN: 161155-34-6
M. Wt: 196.126
InChI Key: YXZYICXETWOIKF-UHFFFAOYSA-N
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Description

Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Dihydropyrano[2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti (IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions . This procedure has several advantages such as mild condition, short reaction times, easy work-up, high yields, reusability of the catalyst, and the absence of toxic organic solvents .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. For instance, dihydropyrano[2,3-c]pyrazoles have been synthesized via the reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and aldehydes .

Scientific Research Applications

High-Energy Materials and Explosives

  • Energetic Compounds : Research by Tang, He, and Shreeve (2017) explored the synthesis of 6-Nitro-pyrazolo[3,4-c]furazanate 5-oxide, a new fused anion with high energy potential. The study synthesized potassium and nitrogen-rich energetic salts, suggesting potential applications as green primary or secondary explosives, with detonation velocities comparable to RDX (Tang, He, & Shreeve, 2017).

Pharmaceutical and Medicinal Applications

  • Antitumor Agents : Yoshida et al. (2005) synthesized benzothiazole derivatives based on 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid, which displayed selective cytotoxicity against tumorigenic cell lines. These derivatives demonstrated significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
  • Carbonic Anhydrase Inhibitors : Novel pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes. These compounds showed potential as carbonic anhydrase inhibitors with varying inhibitory effects (Mert et al., 2015).

Industrial Applications

  • Corrosion Inhibitors : Dohare et al. (2017) investigated the corrosion inhibition properties of pyranpyrazole derivatives on mild steel. These inhibitors demonstrated high efficiency and followed the Langmuir adsorption isotherm, suggesting their suitability for industrial applications like metal pickling processes (Dohare et al., 2017).

Chemical Synthesis and Material Science

  • Synthesis of Heterocyclic Compounds : Luo et al. (2022) reviewed the nitration methods of azoles and azines, including pyrazole, to design nitro-nitrogen-rich energetic compounds with adjustable properties. This highlights the role of nitro groups in enhancing the properties of energetic materials (Luo et al., 2022).
  • Synthesis of Pyrazole Oligoamides : Černovská et al. (2004) synthesized pyrazole amino acid oligoamides, demonstrating their binding properties towards peptides, which may have implications in material science and biochemistry (Černovská et al., 2004).

properties

IUPAC Name

3-nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O3/c6-4(12)2-1-3(9-8-2)5(10-7-1)11(13)14/h(H2,6,12)(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZYICXETWOIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1C(=NN2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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